molecular formula C18H15NO3 B11838289 ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate CAS No. 35957-27-8

ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate

Cat. No.: B11838289
CAS No.: 35957-27-8
M. Wt: 293.3 g/mol
InChI Key: PYYHPBRJRWWZJO-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family This compound is characterized by its quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline carboxylic acids, and hydroxylated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound can bind to specific enzymes, altering their activity and leading to various biological effects. The ester group at the 3-position may also undergo hydrolysis, releasing active metabolites that contribute to its overall activity .

Comparison with Similar Compounds

Ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

35957-27-8

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H15NO3/c1-2-22-18(21)15-11-19-16-9-8-13(10-14(16)17(15)20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20)

InChI Key

PYYHPBRJRWWZJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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